Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate
Description
Properties
IUPAC Name |
methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-5-12-4-3-10-7(8(12)11-6)9(13)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNMQOMPBZHILR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C(C2=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289082-52-5 | |
| Record name | methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of the Carboxylic Acid Precursor
The initial step in preparing methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate is the synthesis of 2-methylimidazo[1,2-a]pyrazine-8-carboxylic acid. This compound is synthesized via cyclization reactions involving appropriate precursors:
- Cyclization Reaction: The reaction typically involves 2-aminopyrazine and methylglyoxal under acidic catalysis, which promotes ring closure to form the imidazo[1,2-a]pyrazine core with a carboxylic acid group at the 8-position.
- Oxidation Step: Post-cyclization, oxidation may be applied to stabilize or modify the carboxylic acid functionality.
- Controlled Reaction Conditions: Parameters such as temperature, acid catalyst concentration, and reaction time are optimized to maximize yield and purity.
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 2-aminopyrazine + methylglyoxal | Acid catalyst, controlled temp | Formation of imidazo[1,2-a]pyrazine ring with carboxylic acid group |
| 2 | Oxidizing agent (e.g., H2O2) | Mild oxidation conditions | Stabilization of carboxylic acid |
This method is scalable for industrial production, where reaction parameters are finely tuned to enhance efficiency and reproducibility.
Esterification to Form this compound
Once the carboxylic acid precursor is obtained, esterification is performed to yield this compound:
- General Approach: The carboxylic acid is reacted with methanol in the presence of an acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) to form the methyl ester.
- Reaction Conditions: The reaction is typically conducted under reflux conditions to drive the esterification to completion.
- Purification: The product is purified by extraction and recrystallization or chromatography to achieve high purity.
| Parameter | Typical Condition |
|---|---|
| Solvent | Methanol |
| Catalyst | Sulfuric acid or p-toluenesulfonic acid |
| Temperature | Reflux (~65-70°C) |
| Reaction Time | Several hours (4-12 h) |
| Work-up | Extraction, washing, drying, purification |
This method is widely accepted for synthesizing methyl esters from carboxylic acids and is applicable to this compound due to its stability under acidic and reflux conditions.
Alternative Synthetic Routes and Modifications
Research literature indicates alternative or complementary synthetic strategies that may be employed for structural diversification or enhanced yields:
- Substitution on the Imidazo[1,2-a]pyrazine Core: Substitutions at positions 2, 3, and 8 can be introduced either during ring formation or post-synthesis via nucleophilic substitution, halogenation, or bromination.
- Halogenation and Nucleophilic Substitution: For example, bromination at the 8-position followed by nucleophilic substitution with secondary amines can diversify the compound's functionality, although this is more relevant for analog synthesis rather than direct preparation of the methyl ester.
- Catalyst-Free Nucleophilic Substitution: Some nucleophilic substitutions on halogenated intermediates proceed under simple heating without catalysts, indicating mild conditions compatible with sensitive groups.
These methods are primarily used to generate derivatives for biological activity screening rather than the methyl ester itself but provide insight into the compound’s synthetic versatility.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of various derivatives that can exhibit distinct chemical properties.
Research indicates that this compound possesses significant biological activity:
- Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria and fungi.
- Anticancer Potential : It has been investigated for its ability to downregulate oncogenes in cancer cell lines, leading to reduced proliferation and increased apoptosis .
Medicinal Chemistry
The compound is being explored for potential therapeutic applications:
- Antituberculosis Agent : Preliminary studies suggest efficacy against Mycobacterium tuberculosis.
- Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways, which can be pivotal in cancer treatment strategies .
Industrial Applications
In industry, this compound is utilized in:
- Material Development : Its unique electronic properties make it suitable for developing new materials.
- Catalysis : It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation by inducing apoptosis through the downregulation of key oncogenes. This suggests its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial effects of this compound showed promising results against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substitution Pattern and Functional Group Variations
Table 1: Structural Comparison of Key Derivatives
Key Observations :
- Bromine at C3 (Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate) confers antibacterial and anti-inflammatory effects .
- Ester vs. Amine Groups : Replacing the C8 carboxylate with an amine (e.g., imidazo[1,2-a]pyrazin-8-amines) increases nucleophilicity, enabling hydrogen bonding in drug-target interactions .
- Core Heterocycle Variations : Pyridine-based analogs (e.g., Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate) exhibit distinct solubility and pharmacokinetic profiles due to reduced nitrogen content in the fused ring .
Key Insights :
- Brominated derivatives demonstrate that halogenation at specific positions can confer antibacterial properties, possibly due to enhanced electrophilicity .
Biological Activity
Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: C9H9N3O2
- Molecular Weight: 191.19 g/mol
- IUPAC Name: this compound
- CAS Number: 1289082-52-5
The structure features a fused imidazo-pyrazine ring system with a carboxylate ester group, which is significant for its biological interactions.
Target Interactions
This compound has been found to interact with various biomolecules, leading to diverse biological effects:
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain kinases involved in cell signaling pathways, which can lead to reduced cell proliferation in cancer cells .
- Gene Expression Modulation : It has been shown to downregulate oncogenes, promoting apoptosis in various cancer cell lines .
- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against Mycobacterium tuberculosis (Mtb), suggesting a role as an antituberculosis agent .
Cellular Effects
The compound influences several cellular processes:
- Cell Signaling : Alters signaling pathways critical for cell growth and survival.
- Metabolic Pathways : Affects cellular metabolism by interacting with metabolic enzymes .
Biochemical Analysis
Research has indicated that this compound can:
- Inhibit specific kinases involved in cancer progression.
- Modulate the activity of proteins that regulate apoptosis and cell cycle progression .
Research Findings and Case Studies
Numerous studies have explored the biological activity of this compound:
Potential Applications
The biological activities of this compound suggest several applications:
- Anticancer Therapeutics : Its ability to modulate gene expression and inhibit cell proliferation positions it as a candidate for cancer treatment.
- Antimicrobial Agents : Promising results against Mtb indicate potential for developing new treatments for tuberculosis.
- Drug Development : As a versatile scaffold in organic synthesis, it could facilitate the design of novel bioactive compounds .
Q & A
Basic: What are the recommended synthetic routes for Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate?
The compound can be synthesized via multicomponent reactions (MCRs) such as the Groebke-Blackburn-Bienaymé (GBB) reaction , which combines diaminopyrazines, aldehydes, and isocyanides under mild conditions . For example:
- Reagents : Pyrazine-2,3-diamine (amidine component), methyl glyoxalate (carbonyl component), and tert-butyl isocyanide.
- Conditions : Solvent (e.g., methanol), temperature (20–50°C), and 12–24 h reaction time.
- Yield : Reported to produce adenine-mimetic libraries with >70% purity in a single step .
Basic: How is the structural identity of this compound validated?
Key techniques include:
- NMR Spectroscopy : Compare experimental H/C NMR shifts with calculated values (e.g., H: δ 2.6 ppm for methyl groups, δ 8.1–8.5 ppm for aromatic protons) .
- X-ray Crystallography : Refinement via SHELXL (for small-molecule structures) confirms bond lengths (e.g., C-N: 1.34 Å) and angles .
- Mass Spectrometry : HRMS (High-Resolution MS) verifies the molecular ion peak at m/z 191.19 (M) .
Advanced: How can reaction yields be optimized for this compound?
Use Design of Experiments (DoE) to screen variables:
Advanced: How should researchers address contradictions in purity data across studies?
- Analytical Triangulation : Cross-validate purity using HPLC (retention time), H NMR (integration of impurities), and elemental analysis (C, H, N % error <0.4%) .
- Case Example : A 95% purity product (via LC-MS) may still show residual solvents (e.g., DMF) in H NMR, requiring column chromatography or recrystallization .
Advanced: What computational strategies predict the compound’s biological activity?
- Molecular Docking : Use AutoDock Vina to model interactions with targets like adenosine receptors (binding affinity ≤-8.5 kcal/mol) .
- ADMET Prediction : SwissADME estimates logP (1.9), suggesting moderate blood-brain barrier permeability .
- QSAR Models : Correlate substituent effects (e.g., ester groups) with anticancer IC values from pyrrolo[1,2-a]pyrazine analogs .
Advanced: How is the compound’s stability assessed under experimental conditions?
- Thermal Stability : TGA (Thermogravimetric Analysis) shows decomposition >200°C.
- Solution Stability : Monitor via H NMR in DMSO-d over 72 h; ester hydrolysis (<5% degradation) at pH 7.4 .
- Storage : Store at 4°C in anhydrous conditions to prevent hygroscopic degradation .
Advanced: What biological screening assays are relevant for this compound?
- Anticancer Activity : MTT assay against HeLa or MCF-7 cells (IC <10 μM for active analogs) .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence polarization .
- Cytotoxicity Controls : Compare with doxorubicin and vehicle-only groups to rule out nonspecific effects .
Basic: What are the safety considerations for handling this compound?
- Toxicity Data : Limited in public databases; request SDS from suppliers .
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to unknown inhalation risks .
Advanced: How can regioselective functionalization be achieved?
- Electrophilic Aromatic Substitution : Use directing groups (e.g., methyl at C2) to favor C6/C8 substitution.
- Cross-Coupling : Suzuki-Miyaura at C6 with aryl boronic acids (Pd(PPh), KCO, DMF/HO) .
Advanced: What are the challenges in scaling up synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
